The synthesis of (S)-(-)-nornicotine bitartrate typically involves the demethylation of nicotine to yield nornicotine, followed by the formation of the bitartrate salt. This process can be achieved through several methods:
(S)-(-)-Nornicotine bitartrate has a molecular formula of and a molecular weight of approximately . The structure features a pyridine ring connected to a pyrrolidine moiety, characteristic of nicotine-related compounds.
(S)-(-)-Nornicotine bitartrate can undergo various chemical reactions typical of alkaloids:
(S)-(-)-Nornicotine acts primarily as an agonist at nicotinic acetylcholine receptors. When bound to these receptors, it mimics the action of acetylcholine, leading to various physiological effects such as increased neurotransmitter release and modulation of synaptic transmission.
The potency and efficacy of (S)-(-)-nornicotine at nicotinic receptors can vary based on receptor subtype and tissue type, influencing its pharmacological profile .
(S)-(-)-Nornicotine bitartrate exhibits properties typical of alkaloids:
(S)-(-)-Nornicotine bitartrate has several scientific applications:
(S)-(-)-Nornicotine bitartrate contains a single chiral center at the C2' position of the pyrrolidine ring, conferring absolute (S)-configuration. This stereochemistry is identical to the naturally occurring dominant enantiomer in tobacco alkaloids and is critical for its interactions with biological targets like nicotinic acetylcholine receptors (nAChRs). Electronic Circular Dichroism (ECD) studies confirm that the (S)-enantiomer exhibits distinct Cotton effects: a negative band at ~263 nm (π–π₁* transition) and a positive band at ~240 nm (n–π₁* transition). Protonation of the pyridyl nitrogen under acidic conditions abolishes the 240 nm band, demonstrating the sensitivity of chiroptical properties to ionization state [7]. The enantiomeric purity (>99% ee) is typically confirmed via chiral GC analysis using derivatized cyclodextrin columns [7].
X-ray diffraction studies reveal that (S)-nornicotine bitartrate crystallizes in a monoclinic space group (e.g., P2₁). The crystal lattice features a 1:1 stoichiometric ratio of protonated (S)-nornicotine to bitartrate anions. Key structural motifs include:
(S)-(-)-Nornicotine bitartrate exhibits high hygroscopicity and pH-dependent solubility:
Table 1: Solubility Profile of (S)-(-)-Nornicotine Bitartrate
Medium | Solubility (mg/mL) | Conditions |
---|---|---|
Water | >100 | 25°C, pH 3.5 |
Methanol | 40–50 | 25°C |
Ethanol | 30–40 | 25°C |
Ethyl acetate | <1 | 25°C |
The bitartrate salt influences ionization and partitioning:
(S)-Nornicotine is the N-demethylated analog of (S)-nicotine. Key distinctions include:
Table 2: Structural and Functional Comparison of (S)-Nicotine and (S)-Nornicotine
Property | (S)-Nicotine | (S)-Nornicotine |
---|---|---|
Molecular formula | C₁₀H₁₄N₂ | C₉H₁₂N₂ |
Pyrrolidine nitrogen | Tertiary amine | Secondary amine |
nAChR Kᵢ (nM) | 40 | 120 |
log P (non-ionized) | 0.93 | 1.83 |
Major metabolic pathway | C-oxidation (90%) | N-glucuronidation (60%) |
Bitartrate salt formation confers critical pharmaceutical advantages over free-base alkaloids:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9